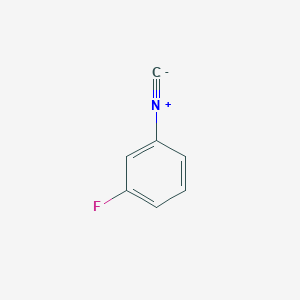

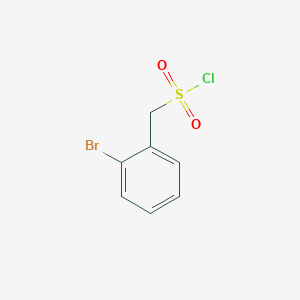

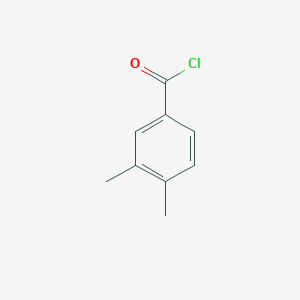

![molecular formula C13H13ClN2OS B1272419 5-氯-1-甲基-3-{[(4-甲苯基)硫代]-甲基}-1H-吡唑-4-甲醛 CAS No. 321526-27-6](/img/structure/B1272419.png)

5-氯-1-甲基-3-{[(4-甲苯基)硫代]-甲基}-1H-吡唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

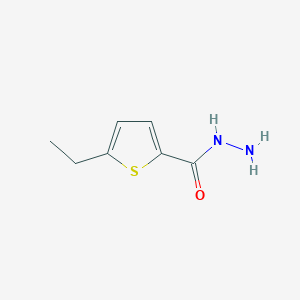

The compound 5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has been the subject of research due to its potential as a versatile intermediate in organic synthesis. The pyrazole core is a common motif in many pharmaceuticals and agrochemicals, making the study of its derivatives crucial for the development of new compounds with various biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives, such as the ones closely related to the compound , typically involves a series of reactions that may include the use of Vilsmeier-Haack reagent, as seen in the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . The Vilsmeier-Haack reaction is a formylation reaction that is often employed to introduce aldehyde groups into heterocyclic compounds. This method has been proven to be effective for the synthesis of various pyrazole carbaldehydes, which can then be further modified to produce a wide range of heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically characterized using techniques such as X-ray diffraction, NMR, and elemental analysis. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined by X-ray diffraction, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, with the two ring planes inclined at an angle of 72.8(1)° . Such structural information is vital for understanding the reactivity and potential interactions of the compound with other molecules.

Chemical Reactions Analysis

Pyrazole carbaldehydes can undergo various chemical reactions, leading to the formation of different heterocyclic compounds. For example, the treatment of carbaldehydes with acetophenones and hydrazine hydrate can afford chalcone analogues and dipyrazolopyridines, respectively . These reactions are important for the diversification of the pyrazole core and the creation of compounds with potentially valuable biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as chloro, methyl, and trifluoromethyl groups can affect the compound's solubility, stability, and reactivity. Elemental analysis, along with 1H-NMR and 13C-NMR, are commonly used to confirm the structures of synthesized pyrazole carbaldehydes and to deduce their physical and chemical properties . Understanding these properties is essential for the practical application of these compounds in chemical synthesis and for predicting their behavior in biological systems.

科学研究应用

合成和结构分析

合成和晶体结构:该化合物已作为新的吡唑衍生物的一部分合成。它的晶体结构由 X 射线衍射确定,显示了特定的分子取向和相互作用,突出了其在晶体学和材料科学中的潜力 (许和石,2011)。

氢键链的形成:在一项研究中,该化合物与苯肼反应形成一个结构,其中分子通过氢键和 π-π 堆叠相互作用连接成链,表明其在研究分子相互作用中的效用 (Trilleras 等人,2014)。

化学反应和衍生物

双吡唑和查耳酮的形成:该化合物用于与 N-苄基甲胺和苯乙酮的反应,得到查耳酮并随后还原为双吡唑。这证明了它在有机合成和复杂有机结构形成中的作用 (Cuartas 等人,2017)。

吡唑衍生物的超声合成:一项研究重点介绍了在超声条件下使用该化合物合成二氢吡唑衍生物,展示了其在促进新型合成技术中的作用 (Trilleras 等人,2013)。

分子结构和组装

超分子组装:由该化合物形成的各种衍生物显示出不同类型的分子组装体,例如环链和片层,这对于分子结构的研究具有重要意义 (Kumar 等人,2019)。

晶体学研究:各种衍生物的晶体学分析突出了该化合物在形成多样分子结构中的作用,这在晶体工程中至关重要 (Butcher 等人,2007)。

在化学和生物学中的潜在应用

抗菌剂的合成:该化合物的衍生物已被合成并评估其抗菌活性,证明了其在药物化学中的潜力 (Bhat 等人,2016)。

杂环化合物的化学反应:该化合物参与了产生杂环化合物的反应,如噻吩并[2,3-c]吡唑,在有机和药物化学中具有各种应用 (Haider 等人,2005)。

安全和危害

The compound has been classified with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

5-chloro-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2OS/c1-9-3-5-10(6-4-9)18-8-12-11(7-17)13(14)16(2)15-12/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVAUKVUAKSWAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=NN(C(=C2C=O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376990 |

Source

|

| Record name | 1L-644S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde | |

CAS RN |

321526-27-6 |

Source

|

| Record name | 5-Chloro-1-methyl-3-[[(4-methylphenyl)thio]methyl]-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321526-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1L-644S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

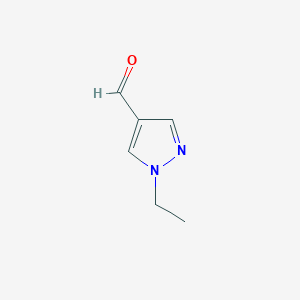

![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1272347.png)